molecular formula C19H19ClN2O2 B2376765 N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide CAS No. 955225-63-5

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide

Cat. No.: B2376765
CAS No.: 955225-63-5
M. Wt: 342.82
InChI Key: PVAYGPPGCHVXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation for CNS Activity

Compounds with structures incorporating elements similar to N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide have been synthesized and evaluated for potential antidepressant and nootropic activities. For instance, novel methods involving cyclocondensation have led to the creation of 2-azetidinones, which demonstrated significant CNS activity in dose-dependent manners, highlighting the potential of such compounds for developing potent CNS active agents (Asha B. Thomas et al., 2016).

Antimicrobial and Anticancer Potentials

Research into similar compounds has revealed antimicrobial and anticancer potentials. The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, for instance, has shown promise against a variety of cancer cell lines and pathogenic microbial strains, indicating a potential for overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).

Antiviral Efficacy

The antiviral efficacy of certain derivatives against diseases like Japanese encephalitis underscores the therapeutic relevance of such chemical structures. The compound 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide showed significant antiviral and antiapoptotic effects, highlighting its potential therapeutic efficacy in treating viral infections (Joydeep Ghosh et al., 2008).

Sigma Receptor Affinity and Anticonvulsant Activity

Further studies have explored the affinity for sigma receptors and anticonvulsant activities of related compounds. For example, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activity against seizures induced by maximal electroshock, demonstrating the potential for novel anticonvulsant therapies (Zeynep Aktürk et al., 2002).

Molecular Docking and Antioxidant Properties

Molecular docking and spectroscopic studies have also played a crucial role in understanding the interactions and efficiencies of similar compounds. For instance, studies involving bioactive benzothiazolinone acetamide analogs have provided insights into ligand-protein interactions and potential applications in photovoltaic efficiency modeling, indicating a wide range of applications beyond pharmaceuticals (Y. Mary et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as pyraclostrobin, inhibit mitochondrial respiration in fungi . This inhibition blocks electron transfer within the respiratory chain, disrupting essential cellular biochemical processes and resulting in the cessation of fungal growth .

Biochemical Pathways

Related compounds like pyraclostrobin act by inhibiting mitochondrial respiration, which is a crucial biochemical pathway in many organisms . This inhibition disrupts the production of energy-rich ATP, affecting a range of essential processes in the fungal cell .

Pharmacokinetics

A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Compounds with similar structures have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that similar compounds, such as pyraclostrobin, are known to bioaccumulate in aquatic organisms . This suggests that environmental factors such as the presence of water bodies could potentially influence the action and stability of these compounds.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYGPPGCHVXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.